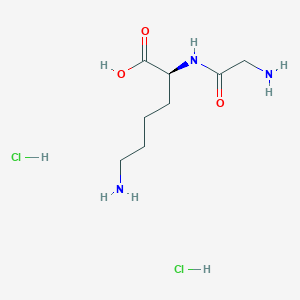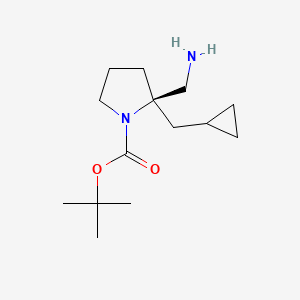
H-Glicil-Lisina-OH-2HCl
Descripción general
Descripción
Aplicaciones Científicas De Investigación
H-Gly-Lys-OH-2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein metabolism and as a substrate for enzyme assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of cosmetics and as an additive in food products.
Safety and Hazards
Direcciones Futuras
The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, was focused on the development of a synthesis for a tripeptide containing the amino acids lysine (Lys) and glycine that could be used to improve protein metabolism in mammals . This suggests potential future directions in the development of peptides for biological applications.
Mecanismo De Acción
Target of Action
The primary target of the compound H-Gly-Lys-OH-2HCl, a tripeptide containing the amino acids lysine (Lys) and glycine, is to improve protein metabolism in mammals .
Mode of Action
The compound interacts with its targets by extending the peptide chain from the C-terminus. This is achieved by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them by the mixed anhydride method .
Biochemical Pathways
The affected pathways involve the synthesis of various peptides of lysyllysine up to tetra-L-lysyl-Llysine . The downstream effects of these pathways contribute to the improvement of protein metabolism in mammals .
Pharmacokinetics
The synthesis process involves obtaining glycine benzyl ester hydrochloride and condensing it with n2, n6-dicarbobenzoxylysine hydrazide to produce the protected target tripeptide . The last step consists of removing the protection using hydrogenolysis over a Ni-Re catalyst .
Result of Action
The result of the action of H-Gly-Lys-OH-2HCl is the synthesis of a tripeptide that has low toxicity . Its biological activity contributes to the improvement of protein metabolism in mammals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Lys-OH-2HCl typically involves the condensation of glycine and lysine. One common method is the mixed anhydride method, where glycine benzyl ester hydrochloride is condensed with N2, N6-dicarbobenzoxylysine (N2, N6-(Cbz)2Lys) hydrazide to produce the protected dipeptide. The final step involves removing the protective groups using hydrogenolysis over a nickel-rhenium catalyst .
Industrial Production Methods
Industrial production of H-Gly-Lys-OH-2HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Lys-OH-2HCl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original dipeptide.
Comparación Con Compuestos Similares
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with similar properties but containing an additional lysine residue.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with different amino acid composition and potential immunological activity.
Uniqueness
H-Gly-Lys-OH-2HCl is unique due to its specific dipeptide structure, which imparts distinct biochemical properties. Its simplicity and ease of synthesis make it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3.2ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGICWHRIZBISV-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1446176.png)



